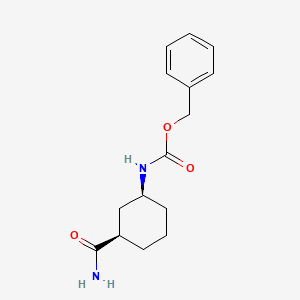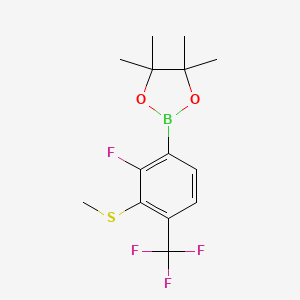
2-(2-Fluoro-3-(methylthio)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoro-3-(methylthio)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a complex organic compound that features a trifluoromethyl group, a fluoro substituent, and a boronic ester moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-3-(methylthio)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a suitable aryl halide with a boronic ester under palladium-catalyzed cross-coupling conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluoro-3-(methylthio)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic ester to a boronic acid or alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluoro or methylthio groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of substituted aryl boronic esters .
Applications De Recherche Scientifique
2-(2-Fluoro-3-(methylthio)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.
Biology: The compound can be used in the development of fluorescent probes and imaging agents.
Industry: The compound is utilized in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 2-(2-Fluoro-3-(methylthio)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The trifluoromethyl and fluoro substituents enhance the compound’s stability and reactivity by influencing electronic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacking the trifluoromethyl and fluoro substituents.
Pinacol Boronic Esters: These compounds share the boronic ester moiety but differ in the aryl substituents.
Trifluoromethylbenzenes: Compounds with a trifluoromethyl group but without the boronic ester functionality.
Uniqueness
2-(2-Fluoro-3-(methylthio)-4-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of its boronic ester group with trifluoromethyl and fluoro substituents. This combination imparts distinct electronic and steric properties, making it a valuable reagent in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
Propriétés
Formule moléculaire |
C14H17BF4O2S |
|---|---|
Poids moléculaire |
336.2 g/mol |
Nom IUPAC |
2-[2-fluoro-3-methylsulfanyl-4-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H17BF4O2S/c1-12(2)13(3,4)21-15(20-12)9-7-6-8(14(17,18)19)11(22-5)10(9)16/h6-7H,1-5H3 |
Clé InChI |
ZREFBPKOOMWFOI-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)C(F)(F)F)SC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


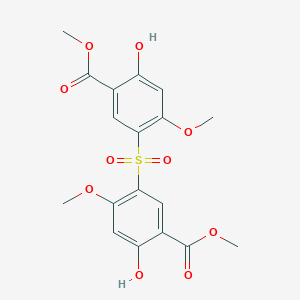

![3-[[4-(Dimethylamino)phenyl]iminomethyl]phenol](/img/structure/B14019148.png)
![Benz[a]anthracene-7,12-dione, 2-methyl-](/img/structure/B14019149.png)

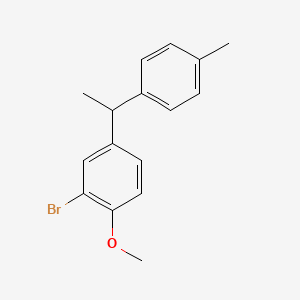
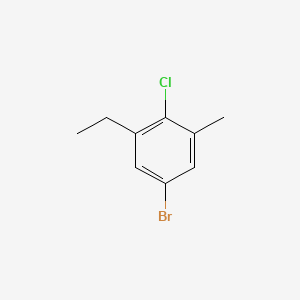
![1-[2-[2-(4-Fluorophenyl)ethynyl]phenyl]-2,3-butadien-1-one](/img/structure/B14019177.png)
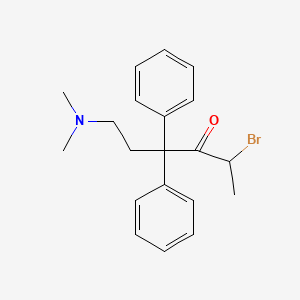
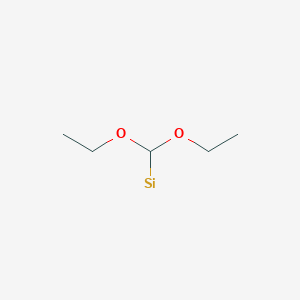

![[Acetyloxy-(2-ethylphenyl)amino] ethanoate](/img/structure/B14019206.png)

